3-((Tetrahydrofuran-3-yl)methoxy)-1-(thiophen-2-ylsulfonyl)azetidine
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Description
3-((Tetrahydrofuran-3-yl)methoxy)-1-(thiophen-2-ylsulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a member of the azetidine family and is known for its unique structure and properties. In
Scientific Research Applications
Anticancer Research
A series of thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety were designed, synthesized, and evaluated for in vitro anticancer activity against various human cancer cell lines. These compounds demonstrated potent anticancer activities, with some showing more potency than Doxorubicin in specific cell lines. The study revealed promising anticancer potentialities through their VEGFR-2 inhibition (Parmar et al., 2021).
Adhesive Polymer Research
Research on adhesive polymers involved synthesizing 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate (1) in tetrahydrofuran (THF). The new monomer demonstrated improved hydrolytic stability and adhesive properties, expanding the potential applications of such compounds in various materials (Moszner et al., 2006).
Cognitive Deficit Treatment Research
A study identified a unique class of highly potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, which included a tetrahydrofuran ether. This compound showed potential in attenuating cognitive deficits in patients with schizophrenia, offering new avenues for treatment (Shaffer et al., 2015).
Synthetic Chemistry Research
In synthetic chemistry, the aza-Payne rearrangement of N-activated 2-aziridinemethanols in tetrahydrofuran (THF) was studied. This rearrangement yielded corresponding epoxy sulfonamides, demonstrating the versatility of tetrahydrofuran in facilitating chemical transformations (Ibuka, 1998).
Polymer Research
Tetrahydrofuran was used in the synthesis of poly-THF with azetidinium salt end-groups. These polymers demonstrated the ability to undergo ring-opening reactions with nucleophiles, highlighting their utility in creating block-copolymers and polymer networks (Tezuka & Goethals, 1982).
properties
IUPAC Name |
3-(oxolan-3-ylmethoxy)-1-thiophen-2-ylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c14-19(15,12-2-1-5-18-12)13-6-11(7-13)17-9-10-3-4-16-8-10/h1-2,5,10-11H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPNPCDMNTXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxolan-3-yl)methoxy]-1-(thiophene-2-sulfonyl)azetidine |
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